Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxyimino-3-oxo-4-chlorobutyrate typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium acetate or sodium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for ethyl 2-hydroxyimino-3-oxo-4-chlorobutyrate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxyimino-3-oxo-4-chlorobutyrate involves its interaction with specific molecular targets and pathways. The compound’s oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxyimino-3-oxo-4-bromobutyrate
- Ethyl 2-hydroxyimino-3-oxo-4-fluorobutyrate
- Ethyl 2-hydroxyimino-3-oxo-4-iodobutyrate
Uniqueness
Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, fluorine, and iodine analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 4-chloro-3-hydroxy-2-nitrosobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO4/c1-2-12-6(10)5(8-11)4(9)3-7/h9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVFCYWSRGHDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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